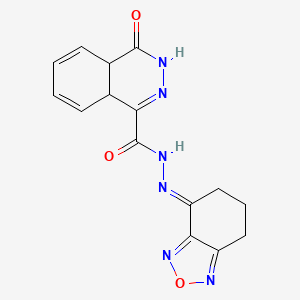![molecular formula C18H25N3O B6085009 [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6085009.png)
[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as Ro 15-4513, is a chemical compound that has been widely used in scientific research for its unique properties and applications.
作用机制
[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 binds selectively to the benzodiazepine site on the GABA-A receptor, which is a subtype of the GABA receptor. This binding results in the inhibition of the effects of benzodiazepines, which are allosteric modulators of the GABA-A receptor. [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been shown to block the effects of benzodiazepines on the GABA-A receptor, resulting in the reversal of their sedative and anxiolytic effects.
Biochemical and Physiological Effects:
[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been shown to have a number of biochemical and physiological effects, including the inhibition of the effects of benzodiazepines on the GABA-A receptor, the reversal of benzodiazepine-induced sedation and anxiolysis, and the induction of convulsions in some animal models.
实验室实验的优点和局限性
One advantage of using [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 in lab experiments is its ability to selectively block the effects of benzodiazepines on the GABA-A receptor. This allows researchers to study the role of the benzodiazepine site in the effects of alcohol and other drugs on the GABA-A receptor. However, one limitation of using [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 is its potential to induce convulsions in some animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 in scientific research. One potential direction is the study of the role of the benzodiazepine site in the effects of other drugs on the GABA-A receptor, such as opioids and cannabinoids. Another potential direction is the development of new compounds that selectively bind to the benzodiazepine site on the GABA-A receptor, which could have therapeutic applications in the treatment of anxiety and other disorders. Additionally, further research is needed to understand the mechanisms underlying the convulsant effects of [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 and to develop strategies to mitigate these effects.
合成方法
The synthesis of [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 involves the reaction of 4-(chloromethyl)imidazole with 1-(3-hydroxyphenyl)-3-(2-phenylethyl)piperidine in the presence of sodium hydride. The resulting product is then reduced with lithium aluminum hydride to yield [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513.
科学研究应用
[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been used extensively in scientific research for its ability to selectively bind to the benzodiazepine site on the GABA-A receptor. This binding results in the inhibition of the effects of benzodiazepines, which are commonly used as sedatives and anxiolytics. [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been used to study the role of the benzodiazepine site in the effects of alcohol and other drugs on the GABA-A receptor.
属性
IUPAC Name |
[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-14-18(9-7-16-5-2-1-3-6-16)8-4-10-21(13-18)12-17-11-19-15-20-17/h1-3,5-6,11,15,22H,4,7-10,12-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPUXOKQFBNBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CN2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1-phenylethanol](/img/structure/B6084930.png)
![5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6084936.png)
![4-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B6084951.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6084958.png)
![6-tert-butyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6084962.png)
![3,5-bis(difluoromethyl)-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6084970.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B6084994.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085004.png)
![N-(2,3-difluoro-4-methylbenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6085005.png)
![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085015.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)